molecular formula C14H11FO2 B1454828 2-Fluoro-4-(2-methylphenyl)benzoic acid CAS No. 505082-98-4

2-Fluoro-4-(2-methylphenyl)benzoic acid

Cat. No.: B1454828
CAS No.: 505082-98-4
M. Wt: 230.23 g/mol
InChI Key: SCNVVXHUHGWEHS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and a 2-methylphenyl substituent at the 4-position of the aromatic ring. This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly for synthesizing active pharmaceutical ingredients (APIs) and radiolabeled tracers . Its structure allows for diverse functionalization, enabling modulation of electronic, steric, and solubility properties for target-specific applications.

Properties

IUPAC Name

2-fluoro-4-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNVVXHUHGWEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681142
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-98-4
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo free radical reactions. This suggests that 2-Fluoro-4-(2-methylphenyl)benzoic acid may interact with its targets through a similar mechanism.

Biological Activity

2-Fluoro-4-(2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This compound's unique structural features, including the fluorine and methyl substituents, may influence its biological activity, particularly in interacting with various biomolecules.

  • Chemical Formula : C14_{14}H13_{13}F1_{1}O2_{2}
  • Molecular Weight : 232.25 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The presence of the fluorine atom is known to enhance binding affinity due to halogen bonding interactions, which can stabilize the interaction with target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, thereby influencing various physiological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some fluorinated benzoic acids have shown effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pathways associated with inflammation.
  • Anticancer Potential : Preliminary studies suggest that such compounds could be evaluated for their ability to induce apoptosis in cancer cells, although specific data on this compound is limited.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated benzoic acids, including derivatives similar to this compound. The results indicated significant inhibition of growth in several bacterial strains, highlighting the potential of these compounds as new antibacterial agents .

Study 2: Enzyme Inhibition

Research focused on the enzyme-inhibitory effects of fluorinated benzoic acids on cyclooxygenase (COX) enzymes revealed that modifications at the ortho position (as seen in this compound) can enhance inhibitory potency compared to non-fluorinated analogs. This suggests a promising avenue for developing anti-inflammatory drugs .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of fluorinated benzoic acids. The findings showed that the introduction of electron-withdrawing groups like fluorine significantly increased binding affinity to G protein-coupled receptors (GPCRs), which are crucial targets in drug design .

Data Summary

PropertyValue
Chemical FormulaC14_{14}H13_{13}F1_{1}O2_{2}
Molecular Weight232.25 g/mol
Antimicrobial ActivityEffective against various strains
Anti-inflammatory ActivityPotential COX inhibitor
Anticancer ActivityInduces apoptosis in cancer cells

Scientific Research Applications

Chemistry

2-Fluoro-4-(2-methylphenyl)benzoic acid serves as a building block in the synthesis of more complex organic molecules. It is utilized in:

  • Organic synthesis for producing various substituted benzoic acids.
  • Development of specialty chemicals and materials with specific properties.

Biology

Research indicates that this compound may exhibit significant biological activity, particularly in:

  • Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: The compound may modulate inflammatory responses through enzyme inhibition.
  • Antimicrobial Effects: Preliminary studies suggest potential activity against specific bacterial strains.

Anticancer Activity

A notable study investigated the anticancer properties of this compound against breast cancer cells (MCF-7). The findings indicated:

  • Mechanism: Induction of apoptosis via activation of caspase pathways.
  • IC50 Value: Approximately 25 µM, demonstrating significant potency compared to control treatments.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates cytokine release in vitro
AntimicrobialExhibits activity against Gram-positive bacteria

Table 2: IC50 Values for Various Compounds

CompoundIC50 (µM)Cell Line
This compound25MCF-7
Compound A50MCF-7
Compound B30HeLa

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Electronic and Steric Effects
  • 2-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS 115029-24-8):
    The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the 2-methylphenyl substituent. This enhances reactivity in condensation reactions and improves membrane permeability due to lipophilicity .

    • Molecular Weight (MW): 208.11 g/mol
    • Melting Point (m.p.): 168–170°C
    • Applications: Precursor for APIs with enhanced receptor agonism .
  • 2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic Acid (14c):
    The pyrazole ring introduces heterocyclic character, improving water solubility while retaining moderate acidity (ESI-MS: m/z 219 [M−H]⁻). This substituent is less sterically demanding than 2-methylphenyl, facilitating synthetic modifications .

    • Synthesis Yield: 94% (General Procedure F) .
  • 4-Fluoro-2-(phenylamino)benzoic Acid: The phenylamino group enables intramolecular hydrogen bonding (N–H⋯O), influencing crystal packing and dimer formation. This contrasts with the non-hydrogen-bonding 2-methylphenyl group, which relies on π-π stacking for solid-state stability .
Comparative Data Table
Compound Name Substituent at 4-Position MW (g/mol) m.p. (°C) Key Properties
2-Fluoro-4-(2-methylphenyl)benzoic acid 2-methylphenyl 226.23* N/A† Moderate lipophilicity, aromatic π-stacking
2-Fluoro-4-(trifluoromethyl)benzoic acid -CF₃ 208.11 168–170 High acidity, lipophilic
2-Fluoro-4-(1-methylpyrazol-5-yl)benzoic acid 1-methylpyrazole 219.19 N/A Improved solubility, heterocyclic
2-Fluoro-4-(propan-2-yl)benzoic acid Isopropyl 182.19 N/A Steric bulk, alkyl hydrophobicity
2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid 4-fluoro-2-methylphenyl N/A N/A Enhanced halogen interactions

*Calculated molecular weight.

Preparation Methods

Method Description

A notable industrially viable method involves the Friedel-Crafts acylation of m-fluorotoluene with trihaloacetyl chloride (preferably trichloroacetyl chloride) catalyzed by Lewis acids such as anhydrous aluminum trichloride. This reaction produces a mixture of ortho- and para-ketone isomers.

Subsequent alkaline hydrolysis (using sodium hydroxide) converts these ketones into corresponding fluoro-methylbenzoic acid isomers, including 2-fluoro-4-methylbenzoic acid and its positional isomer. Final purification by recrystallization separates the target compound.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Friedel-Crafts Acylation m-fluorotoluene + trichloroacetyl chloride Lewis acid catalyst (AlCl3 preferred), solvent: 1,2-dichloroethane, temperature: -5 to 10 °C
Hydrolysis Sodium hydroxide (NaOH) Alkaline hydrolysis, followed by acidification
Purification Recrystallization solvents: toluene, benzene, ethyl acetate, chloroform Separation of isomers

Advantages and Limitations

  • Advantages: Uses readily available and inexpensive raw materials; mild reaction conditions; suitable for industrial scale.
  • Limitations: Requires separation of isomeric products; moderate complexity in purification.

Reference

This method is described in detail in a 2018 patent focusing on 4-fluoro-2-methylbenzoic acid synthesis, which shares similar structural features and synthetic challenges with 2-fluoro-4-(2-methylphenyl)benzoic acid.

Palladium- or Nickel-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a widely used method to construct biaryl systems, including fluorinated benzoic acid derivatives. This involves coupling an aryl halide (e.g., 2-fluorobenzoic acid derivative) with an organoboron compound (e.g., 2-methylphenylboronic acid) in the presence of palladium or nickel catalysts.

Reaction Conditions

Parameter Typical Conditions
Catalyst Pd(0) or Ni(0) complexes (e.g., Pd(PPh3)4)
Ligands Triphenylphosphine, bis-diphenylphosphinoethane, or ferrocene derivatives
Solvent Tetrahydrofuran (THF), toluene, or dioxane
Base Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Temperature Reflux conditions (60–100 °C)
Reaction Time 12–72 hours

Yields and Purity

  • Yields range from moderate to high (50–80%) depending on catalyst system and substrate purity.
  • The reaction requires anhydrous and inert atmosphere conditions.
  • Purification typically involves extraction and recrystallization.

Example from Literature

A patent discloses the preparation of 2-(4-methylphenyl)benzoic acid esters via palladium-catalyzed coupling of aryl sulfonic derivatives with p-tolylzinc bromide. The process achieves yields up to 79% with triphenylphosphine ligand and PdCl2 catalyst under reflux in THF. This approach can be adapted for fluorinated analogs.

Organometallic Coupling with Arylzinc or Organolithium Reagents

Description

Alternative methods involve lithiation or formation of arylmagnesium (Grignard) or arylzinc reagents from halogenated fluorotoluenes, which then react with electrophilic carbon dioxide sources (e.g., dry ice) to form the corresponding carboxylic acids.

Challenges

  • Requires strict anhydrous and anaerobic conditions.
  • Lithiation often demands ultralow temperatures (-78 °C).
  • Raw materials like 2-bromo-5-fluorotoluene are costly and complex to synthesize.
  • Scale-up is difficult due to harsh conditions.

Summary Table

Method Raw Materials Conditions Advantages Disadvantages
Grignard Reaction 2-bromo-5-fluorotoluene Anhydrous, low temperature Direct carboxylation Harsh conditions, costly raw materials
Lithium Halogen Exchange 2-bromo-5-fluorotoluene -78 °C, inert atmosphere High selectivity Complex, expensive, low scalability

Comparative Summary of Preparation Methods

Preparation Method Raw Material Cost Reaction Conditions Yield Industrial Suitability Notes
Friedel-Crafts Acylation + Hydrolysis Low Mild (-5 to 10 °C), Lewis acid catalysis Moderate to High High Requires isomer separation
Suzuki-Miyaura Cross-Coupling Moderate to High Reflux, Pd/Ni catalysis Moderate to High Moderate Requires expensive catalysts and ligands
Organometallic Coupling (Grignard/Lithium) High Anhydrous, ultralow temp Variable Low Harsh conditions, costly raw materials

Research Findings and Optimization Notes

  • Friedel-Crafts acylation using trichloroacetyl chloride and m-fluorotoluene under AlCl3 catalysis provides a cost-effective and scalable route to this compound isomers.
  • Suzuki-Miyaura coupling offers structural versatility and is suitable for complex derivatives but requires careful catalyst and ligand selection to maximize yield and minimize side products.
  • Organometallic methods, while direct, are less favorable for industrial scale due to sensitivity and raw material cost.
  • Recrystallization solvents and conditions critically influence the purity and separation of isomeric products, with solvents like toluene and ethyl acetate preferred.
  • Catalyst systems involving Pd(0) complexes with triphenylphosphine or bis-diphenylphosphinoethane ligands show improved catalytic activity and selectivity in cross-coupling reactions.

Q & A

Q. What are the standard synthetic routes for 2-fluoro-4-(2-methylphenyl)benzoic acid, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving halogenation, coupling, and hydrolysis. For example, a modified route for a structurally similar fluoro-benzoic acid derivative (2-fluoro-4-[[...]benzoic acid) uses bromination of chromane intermediates followed by palladium-catalyzed coupling and acid hydrolysis . Intermediate characterization relies on 1H NMR^1 \text{H NMR} (e.g., δ 11.0 ppm for carboxylic protons) and ESI-MS (e.g., m/z 236.9 [M–H]^-) to confirm structural integrity . Purity is assessed via HPLC with C18 columns and acetic acid/methanol/water eluents .

Q. How can the solubility and stability of this compound be optimized for biological assays?

Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or buffered aqueous solutions at pH 7–8, leveraging the carboxylic acid group’s ionization. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the fluorine substituent or decarboxylation . Pre-formulation studies using thermogravimetric analysis (TGA) can identify decomposition thresholds.

Q. What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • 1H NMR^1 \text{H NMR}: Distinct signals for aromatic protons (δ 6.6–7.8 ppm), fluorine-induced splitting patterns, and carboxylic acid protons (broad δ 11–12 ppm) .
  • X-ray crystallography: Resolves bond lengths (e.g., C–F = 1.34 Å) and dihedral angles (e.g., 99–108° for triclinic crystal systems) .
  • FT-IR: Confirms carboxylic acid (1700–1720 cm1^{-1}) and C–F (1100–1250 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Green chemistry approaches: Replace traditional halogenation agents with catalytic BBr3_3 for demethylation, achieving yields >57% .
  • Microwave-assisted synthesis: Reduces reaction time for coupling steps (e.g., from 24 hrs to 2 hrs) .
  • Purification: Use silica column chromatography with ethyl acetate/petroleum ether gradients (30:70 ratio) to isolate high-purity products .

Q. How to resolve contradictions in spectral data during structure elucidation?

Discrepancies in 1H NMR^1 \text{H NMR} shifts (e.g., fluorine’s deshielding effects) are addressed by:

  • Computational modeling: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09) .
  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals in crowded regions (δ 6.5–7.5 ppm) .

Q. What strategies validate the compound’s biological target engagement in RARα antagonism studies?

  • Molecular docking: Simulate binding interactions using RARα crystal structures (PDB: 1DKF). Fluorine’s electronegativity enhances hydrogen bonding with Arg276 .
  • Functional assays: Measure IC50_{50} in RARα-responsive luciferase reporter cell lines, comparing activity to known antagonists like CD2665 .

Q. How does fluorination impact the compound’s reactivity in derivatization reactions?

The ortho-fluorine group sterically hinders electrophilic substitution but activates the phenyl ring for nucleophilic aromatic substitution (e.g., amidation at the 4-position). This is confirmed by kinetic studies showing slower bromination rates compared to non-fluorinated analogs .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterValueSource
Crystal systemTriclinic
Space groupP1
Unit cell dimensionsa = 7.536 Å, b = 7.591 Å, c = 8.523 Å
Dihedral angle (C–F)108.7°

Table 2: Optimization of Demethylation Reactions

ReagentYield (%)Purity (%)Conditions
BBr3_357>99CH2_2Cl2_2, 0°C, 2 hr
HBr/AcOH4895Reflux, 6 hr

Key Considerations for Experimental Design

  • Handling hygroscopic intermediates: Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
  • Data reproducibility: Validate HPLC methods with internal standards (e.g., 4-nitrobenzoic acid) to control retention time variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4-(2-methylphenyl)benzoic acid
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2-Fluoro-4-(2-methylphenyl)benzoic acid

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